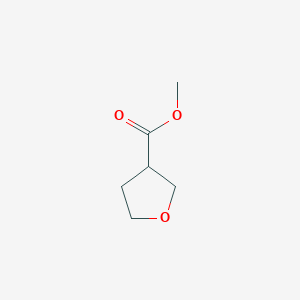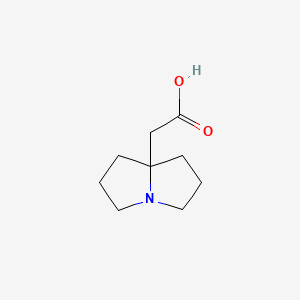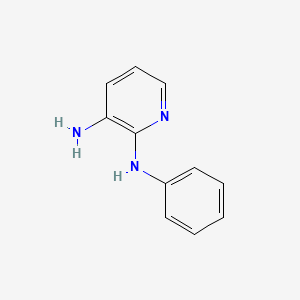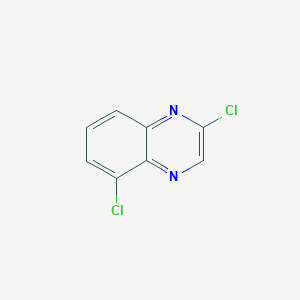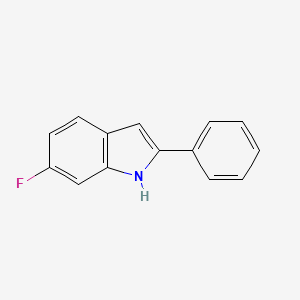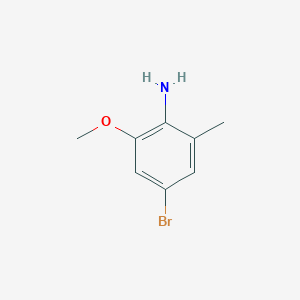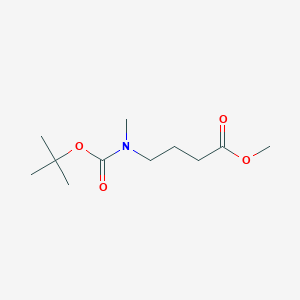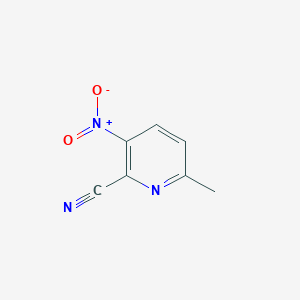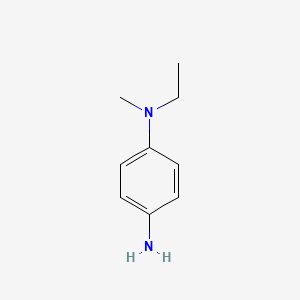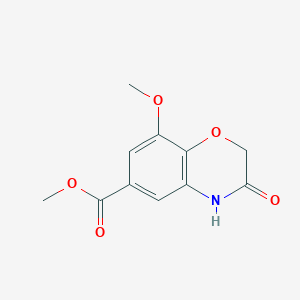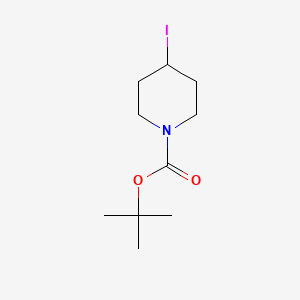
N-Boc-4-碘代哌啶
概述
描述
N-Boc-4-iodopiperidine, also known as tert-butyl 4-iodopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
科学研究应用
N-Boc-4-iodopiperidine has a wide range of scientific research applications:
作用机制
Target of Action
N-Boc-4-iodopiperidine, also known as Tert-butyl 4-iodopiperidine-1-carboxylate, is a complex organic compoundIt’s often used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
The exact mode of action of N-Boc-4-iodopiperidine is not well-documented. As an intermediate, its role typically involves participating in various chemical reactions to form more complex structures. It’s often involved in coupling reactions in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
As an intermediate in drug synthesis, it contributes to the formation of the final active pharmaceutical ingredient, which then interacts with biological systems and influences biochemical pathways .
Pharmacokinetics
As an intermediate, it’s typically transformed into other compounds before administration, so its pharmacokinetic profile would likely be less relevant than that of the final pharmaceutical product .
Result of Action
The direct molecular and cellular effects of N-Boc-4-iodopiperidine are not well-documented. As an intermediate, its primary role is in the synthesis of other compounds. The effects of the compound would therefore depend on the properties of the final synthesized product .
Action Environment
The action of N-Boc-4-iodopiperidine, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage conditions for N-Boc-4-iodopiperidine include keeping it in a dark place, sealed, and at a temperature between 2-8°C . Its stability and efficacy in the synthesis of other compounds can be affected by these factors .
准备方法
N-Boc-4-iodopiperidine can be synthesized through several synthetic routes. One common method involves the reaction of N-Boc-4-hydroxypiperidine with iodine in the presence of triphenylphosphine and imidazole in dichloromethane at 0°C . Another method involves the hydrogenation of N-Boc-4-piperidone to generate N-Boc-4-hydroxypiperidine, which is then iodinated . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and reagent concentrations to ensure high yield and purity .
化学反应分析
N-Boc-4-iodopiperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions, such as the Iron-and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines.
Reduction Reactions: The compound can be reduced to N-Boc-4-aminopiperidine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with Grignard reagents typically yield arylated piperidine derivatives .
相似化合物的比较
N-Boc-4-iodopiperidine can be compared with other similar compounds, such as:
1-Boc-4-bromopiperidine: Similar in structure but contains a bromine atom instead of iodine.
4-Hydroxypiperidine: Lacks the Boc protecting group and iodine atom.
1-Boc-3-iodoazetidine: Contains an azetidine ring instead of a piperidine ring.
N-Boc-4-iodopiperidine is unique due to the presence of both the Boc protecting group and the iodine atom, which makes it particularly useful in specific synthetic applications .
属性
IUPAC Name |
tert-butyl 4-iodopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWQFKUQVJNPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447440 | |
| Record name | N-Boc-4-iodopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301673-14-3 | |
| Record name | N-Boc-4-iodopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
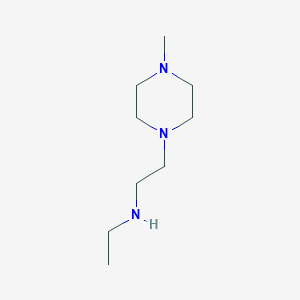
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
